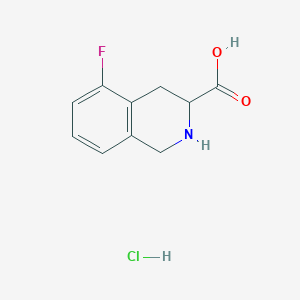

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid functional group. Its molecular formula is C₁₀H₁₁ClFNO₂ (including the hydrochloride salt), and it has a molecular weight of 217.63 g/mol . Key properties include:

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWACETWUYPPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C(=CC=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline derivatives. Common synthetic routes include:

Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamine derivatives with an acid chloride, followed by fluorination.

Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization and fluorination.

Industrial Production Methods: Industrial production often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen fluoride (HF) are common in these processes .

Types of Reactions:

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in the Tetrahydroisoquinoline Core

The following table highlights critical differences between the target compound and analogs with substitutions at positions 5, 6, or 7:

Notes:

- THIQ: Tetrahydroisoquinoline; COOH: Carboxylic acid.

- Fluorine (-F) and chlorine (-Cl) substituents enhance electronegativity and metabolic stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups .

- Carboxylic acid derivatives (e.g., C3-COOH) exhibit higher water solubility and are preferred in peptide coupling reactions .

Impact of Carboxylic Acid Functionalization

Compounds lacking the carboxylic acid group demonstrate distinct physicochemical and pharmacological profiles:

Key Observations :

Biological Activity

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (commonly referred to as 5-FTHIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

- IUPAC Name : 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

- Molecular Formula : C10H10ClFNO2

- Molecular Weight : 229.64 g/mol

- Purity : Typically >95% .

Synthesis

The synthesis of 5-FTHIQ involves several steps starting from simpler isoquinoline derivatives. The introduction of the fluorine atom at the 5-position is crucial for enhancing the compound's biological activity. Various synthetic routes have been reported in the literature, focusing on optimizing yields and purities.

Antimicrobial Properties

5-FTHIQ has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which 5-FTHIQ exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA synthesis and disruption of cell wall integrity. The fluorine atom contributes to its lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Anticancer Activity

Research has also explored the anticancer potential of 5-FTHIQ. In vitro assays using cancer cell lines have indicated that this compound can induce apoptosis in various cancer types, including breast and lung cancers. The compound appears to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 µM |

| A549 (Lung Cancer) | 10 µM |

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of derivatives based on tetrahydroisoquinoline were synthesized and tested for antibacterial activity. The results indicated that modifications at the 5-position significantly enhanced potency against resistant strains .

Case Study 2: Anticancer Effects

A recent investigation evaluated the effects of 5-FTHIQ on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, while nuclear magnetic resonance (NMR; H and C) and mass spectrometry (MS) are essential for structural confirmation. For hydrochloride salts, elemental analysis (EA) can validate stoichiometry by comparing observed vs. theoretical halogen content .

- Key Parameters : In NMR, the fluorine substituent will split proton signals in the aromatic region. For MS, the molecular ion peak should align with the molecular formula .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology : Use reductive amination or Pictet-Spengler cyclization, as these methods are well-established for tetrahydroisoquinoline scaffolds. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Adjust pH during the hydrochloride salt formation step to avoid over-acidification, which can degrade the product .

- Example : In Pictet-Spengler reactions, maintaining anhydrous conditions and controlled temperature (e.g., 0–5°C during imine formation) reduces side reactions like dimerization .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers at pH 1–10 and temperatures of 25–60°C. Analyze degradation products using LC-MS and compare with reference standards. Fluorine’s electron-withdrawing effect may enhance hydrolytic stability in acidic conditions but could increase susceptibility to photodegradation .

- Data Contradictions : While fluorinated analogs often show improved stability, unexpected decomposition (e.g., defluorination) may occur in basic media. Verify via NMR to track fluorine retention .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability using liver microsomes. Fluorine may reduce first-pass metabolism, but hydrochloride salt formation could alter solubility and bioavailability.

- Receptor Binding Assays : Compare affinity in cell-free vs. cellular systems. For example, discrepancies in IC values may arise from differences in membrane permeability or efflux pump activity .

Q. How can crystallographic data inform the design of derivatives with enhanced target selectivity?

- Methodology : Solve the crystal structure of the compound bound to its target (e.g., enzyme active site) using X-ray diffraction. Analyze hydrogen-bonding interactions involving the carboxylic acid and fluorine moieties. Molecular dynamics simulations can predict how modifications (e.g., substituting fluorine with other halogens) affect binding entropy .

- Example : In triazolo-isoquinoline analogs, the fluorine atom’s position was critical for π-stacking interactions with aromatic residues, as shown in PDB-deposited structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.